2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a combination of fluorobenzene, thiophene, oxazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of 4-Fluorobenzenesulfonyl Chloride: This is achieved by reacting 4-fluorobenzenesulfonyl chloride with thiophene under controlled conditions.
Oxazole Ring Formation: The thiophene derivative is then reacted with appropriate reagents to form the oxazole ring.
Final Coupling: The oxazole derivative is coupled with N-(4-fluorophenyl)acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorobenzene and thiophene rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl Chloride: A precursor in the synthesis of the compound.
Thiophene Derivatives: Compounds containing the thiophene ring, which are known for their electronic properties.
Oxazole Derivatives: Compounds containing the oxazole ring, which are studied for their biological activity.
Uniqueness
2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to its combination of fluorobenzene, thiophene, oxazole, and acetamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C21H14F2N2O4S3 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H14F2N2O4S3/c22-13-3-7-15(8-4-13)24-18(26)12-31-21-20(25-19(29-21)17-2-1-11-30-17)32(27,28)16-9-5-14(23)6-10-16/h1-11H,12H2,(H,24,26) |
InChI Key |
CIHWNKYFVZRXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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